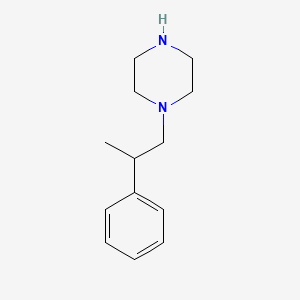

1-(2-Phenylpropyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(13-5-3-2-4-6-13)11-15-9-7-14-8-10-15/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXHKQAZYGRDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Phenylpropyl)piperazine chemical structure and properties

Topic: 1-(2-Phenylpropyl)piperazine Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to Structure, Synthesis, and Physicochemical Properties

Executive Technical Summary

This compound is a specialized N-substituted piperazine derivative characterized by a chiral 2-phenylpropyl moiety attached to the N1 position of the piperazine ring. While less ubiquitous than its 1-phenylpiperazine or 1-benzylpiperazine analogs, this compound represents a critical structural scaffold in medicinal chemistry, particularly in the development of monoamine transporter modulators and G-protein coupled receptor (GPCR) ligands.

This guide provides a rigorous technical analysis of the compound, detailing its stereochemical implications, validated synthetic pathways, analytical fingerprints, and functional applications in drug discovery.

Chemical Identity & Structural Analysis

The molecule consists of a piperazine heterocycle linked to a propyl chain, which bears a phenyl substituent at the beta-position relative to the nitrogen attachment. This creates a chiral center at the C2 position of the propyl chain, resulting in two enantiomers: (R)-1-(2-phenylpropyl)piperazine and (S)-1-(2-phenylpropyl)piperazine.

Table 1: Chemical Identity Data

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Monoisotopic Mass | 204.1626 Da |

| Structural Features | Secondary amine (N4), Tertiary amine (N1), Chiral center (C2') |

| CAS Number | Not widely listed; refer to specific enantiomers or IUPAC |

| SMILES | CC(CN1CCNCC1)C2=CC=CC=C2 |

Stereochemical Considerations

The 2-phenylpropyl group introduces steric bulk proximal to the piperazine nitrogen. In biological systems, the (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-enantiomer, particularly when targeting chiral binding pockets in transporters (e.g., NET, DAT) or receptors.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and optimizing formulation.

Table 2: Predicted Physicochemical Properties

| Property | Value (Predicted) | Implication |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; likely CNS penetrant. |

| pKa (Basic N4) | 9.8 ± 0.2 | Predominantly protonated at physiological pH (7.4). |

| pKa (Tertiary N1) | 5.4 ± 0.3 | Largely unprotonated at physiological pH. |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point oil; requires high vacuum for distillation. |

| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (free base). | Requires salt formation (HCl, fumarate) for aqueous delivery. |

Synthetic Methodologies

For research applications, purity and yield are paramount. Two primary routes are recommended: Reductive Amination (Method A) for high specificity, and Nucleophilic Substitution (Method B) for cost-efficiency.

Method A: Reductive Amination (Preferred)

This method minimizes over-alkylation and avoids the formation of quaternary ammonium salts.

-

Precursors: 2-Phenylpropanal (Hydratropaldehyde) and Piperazine (anhydrous).

-

Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Protocol:

-

Imine Formation: Dissolve 2-Phenylpropanal (1.0 eq) and Piperazine (3.0 eq, excess to prevent bis-alkylation) in DCE under N₂ atmosphere. Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The excess piperazine can be removed via high-vacuum distillation or column chromatography (Silica, DCM:MeOH:NH₄OH gradient).

Method B: Nucleophilic Substitution

-

Precursors: 1-Chloro-2-phenylpropane and Piperazine.

-

Reagents: Potassium Carbonate (K₂CO₃), Potassium Iodide (KI, catalytic).

-

Solvent: Acetonitrile (ACN) or DMF.

Critical Note: This route often yields significant amounts of the bis-substituted byproduct (1,4-bis(2-phenylpropyl)piperazine). Using a large excess of piperazine (5–10 eq) is mandatory to favor the mono-substituted product.

Figure 1: Comparison of Reductive Amination (Green path) vs. Alkylation (Red dashed path).

Analytical Characterization

To validate the structure, the following spectral signatures are expected.

1H-NMR (400 MHz, CDCl₃):

-

δ 7.20–7.35 (m, 5H): Aromatic protons (Phenyl group).

-

δ 2.80–2.95 (m, 1H): Methine proton (CH) at the chiral center.

-

δ 2.85 (t, 4H): Piperazine protons adjacent to secondary amine (N4).

-

δ 2.30–2.50 (br m, 4H): Piperazine protons adjacent to tertiary amine (N1).

-

δ 2.35 (d, 2H): Methylene protons (-CH₂-) linking the chiral center to piperazine.

-

δ 1.25 (d, 3H): Methyl group (-CH₃) attached to the chiral center.

-

δ 1.80 (s, 1H): Amine proton (-NH), broad, exchangeable with D₂O.

Mass Spectrometry (ESI+):

-

[M+H]⁺: 205.17 m/z.

-

Fragmentation: Expect tropylium ion (m/z 91) and piperazine fragments.

Pharmacological & Functional Applications

This compound serves as a versatile scaffold in medicinal chemistry. Its structure combines a lipophilic domain (phenylpropyl) with a polar, ionizable domain (piperazine), mimicking the pharmacophore of several CNS-active agents.

Pharmacophore Mapping

-

Monoamine Transporter Ligands: The distance between the aromatic ring and the basic nitrogen (approx. 3 carbons equivalent) aligns with the structure of reuptake inhibitors.

-

GPCR Ligands: Phenylpiperazines are classic 5-HT (Serotonin) receptor ligands. The 2-phenylpropyl substituent adds steric bulk that can enhance selectivity for specific subtypes (e.g., 5-HT2A vs 5-HT2C).

Figure 2: Structural elements of this compound and their interaction with biological targets.

Safety & Handling Protocols

As a secondary amine and chemical intermediate, standard laboratory safety protocols apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine. Hygroscopic; keep tightly sealed.

-

Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acid if necessary before disposal.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

National Center for Biotechnology Information. (2024). "Piperazine Compound Summary." PubChem. Link

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists." Journal of Medicinal Chemistry, 45(22), 4806-4815. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Piperazine Derivatives." Merck KGaA. Link

Pharmacological profile of 1-(2-Phenylpropyl)piperazine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Phenylpropyl)piperazine Derivatives

Executive Summary

The this compound scaffold represents a versatile and highly significant chemotype in modern medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, primarily through modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways.[1][2] This multifaceted interaction has led to their investigation and development for a range of central nervous system (CNS) disorders, most notably as antipsychotics, antidepressants, and anxiolytics.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, synthesizing key data on their structure-activity relationships (SAR), receptor and transporter interactions, and the critical experimental methodologies used for their characterization. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.

Introduction: The Significance of the Phenylpropylpiperazine Scaffold

The piperazine ring is a privileged structure in drug discovery, prized for its physicochemical properties which often confer favorable aqueous solubility and oral bioavailability.[4] When combined with a phenylpropyl moiety, the resulting scaffold gains access to the binding pockets of numerous critical CNS targets. The two nitrogen atoms of the piperazine ring provide key interaction points and a rigid structure that can be strategically modified to fine-tune target affinity and selectivity.[4]

Notably, many third-generation antipsychotics, such as aripiprazole and cariprazine, feature a phenylpiperazine moiety as their primary pharmacophore, highlighting the clinical success of this structural class.[3] These drugs often exhibit partial agonism at dopamine D2 receptors, a mechanism thought to balance dopaminergic tone, treating positive symptoms of schizophrenia in hyperdopaminergic pathways while potentially improving negative and cognitive symptoms in hypodopaminergic regions.[5] The pharmacological profile of this compound derivatives is rich and complex, often extending beyond dopamine receptors to include significant activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A) and monoamine transporters (SERT, DAT), making them valuable tools for developing multi-target CNS therapies.[6][7][8]

Caption: General structure of this compound highlighting key modification sites.

Core Pharmacology: Interaction with Monoamine Systems

The therapeutic utility of these derivatives stems from their ability to modulate one or more monoamine systems. The specific profile is dictated by the nature of the chemical substitutions on the core scaffold.

Dopaminergic System Activity

A primary focus of research on phenylpiperazine derivatives has been their interaction with dopamine D2 and D3 receptors.[8][9] The amino acid sequence homology between these two receptor subtypes presents a significant challenge for achieving selectivity.[9]

-

Dopamine D2 Partial Agonism: As exemplified by drugs like aripiprazole, many phenylpiperazine derivatives do not act as simple antagonists but as partial agonists at the D2 receptor.[3] This "dopamine stabilization" is a key therapeutic concept, where the drug can reduce receptor activity in a high-dopamine environment (like the mesolimbic pathway in psychosis) and increase it in a low-dopamine state (like the mesocortical pathway).[5]

-

Dopamine D3 Receptor Selectivity: The D3 receptor is implicated in cognition, mood, and motivation. Compounds selective for D3 over D2 are sought after for treating schizophrenia and substance abuse with a potentially lower risk of extrapyramidal side effects. Studies have shown that specific substitutions, often involving extended N-arylpiperazine moieties, can confer high affinity and selectivity for the D3 receptor.[8][9] For instance, compounds with a 4-(thiophen-3-yl)benzamide moiety have demonstrated over 800-fold selectivity for D3 vs. D2 receptors.[9]

Serotonergic System Activity

Interaction with the serotonin system is another hallmark of this compound class, contributing significantly to their potential antidepressant and anxiolytic effects.[6][7]

-

Serotonin 5-HT1A Receptor Affinity: High affinity for the 5-HT1A receptor is a common feature.[8] Agonism or partial agonism at this autoreceptor can enhance serotonergic neurotransmission, a mechanism central to many anxiolytics like buspirone.[2][10] Some piperazine derivatives act as 5-HT1A agonists, which has been shown to decrease extracellular serotonin levels in the prefrontal cortex in in-vivo studies.[11]

-

Serotonin Transporter (SERT) Inhibition: Many phenylpiperazine derivatives are potent inhibitors of the serotonin transporter, the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[6][7][12] This activity forms the basis of their antidepressant potential. A dual-action profile, combining SERT inhibition with activity at other serotonin receptors (like 5-HT2c antagonism), may lead to a faster onset of antidepressant effects.[7]

Structure-Activity Relationships (SAR)

The pharmacological profile of a this compound derivative is a direct consequence of its three-dimensional structure and the electronic properties of its substituents. Understanding the SAR is critical for rational drug design.[4]

-

Phenyl Ring Substitutions (R1): The nature and position of substituents on the phenyl ring are critical. For example, in a series of N-(2,3-dichlorophenyl)piperazine analogs, specific substitutions led to high affinity for D3 receptors (Ki values of 0.3 to 0.9 nM) versus D2 receptors (Ki values of 40 to 53 nM).[8] Halogenation, such as the inclusion of chloro or fluoro groups, often enhances binding affinity and can influence selectivity.

-

Piperazine N4-Substitutions (R3): This is arguably the most critical position for determining the overall pharmacological profile.

-

Large, extended arylalkyl groups are often found in potent D2/D3 ligands, forming bitopic interactions that engage both the primary (orthosteric) and secondary (allosteric) binding sites of the receptor.[5][9]

-

Simple alkyl or benzyl groups can produce compounds with more balanced activity or those that act as monoamine releasers, similar to amphetamine.[1][13]

-

Methodologies for Pharmacological Characterization

A multi-step, hierarchical approach is required to fully elucidate the pharmacological profile of a new derivative. This process validates the compound's mechanism of action and establishes its therapeutic potential.

Caption: A typical experimental workflow for characterizing novel CNS-active compounds.

In Vitro Assays: Establishing Target Engagement

-

Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2). The causality behind this choice is that affinity is the first and most fundamental measure of a drug's potential to interact with its target. A high affinity (low Ki) suggests the compound binds potently.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a known high-affinity D2 antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound stock solutions (in DMSO).

-

Non-specific binding (NSB) determinator: e.g., 10 µM Haloperidol (unlabeled).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and microplate scintillation counter.

-

-

Step-by-Step Methodology:

-

Preparation: Thaw frozen cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Plate Setup: To each well of a 96-well plate, add:

-

25 µL Assay Buffer for Total Binding (TB) wells.

-

25 µL of 10 µM Haloperidol for Non-Specific Binding (NSB) wells.

-

25 µL of serially diluted test compound for competition wells.

-

-

Radioligand Addition: Add 25 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. This allows the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash each well 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.

-

Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding (SB = TB - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[14][15]

-

-

Objective: To measure the potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter (e.g., dopamine) via its transporter (DAT). This functional assay is critical because it measures a dynamic, biological process, providing more physiological relevance than a simple binding assay.[16]

-

Materials:

-

Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

-

Radiolabeled substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

-

Test compound stock solutions.

-

Inhibitor for NSU (Non-specific uptake): e.g., 10 µM GBR12909 or cocaine.

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and grow to ~90% confluency.

-

Pre-incubation: Aspirate the growth medium. Wash cells twice with warm KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compound (or vehicle for control, or GBR12909 for NSU).

-

Uptake Initiation: Add [³H]Dopamine to each well (final concentration ~10-20 nM) to start the uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear range of uptake.

-

Uptake Termination: Rapidly aspirate the solution and wash the cells 3 times with ice-cold KRH buffer to stop the uptake and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting the NSU counts from the total uptake counts. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value.[16]

-

Data Presentation: Quantitative Comparison

Summarizing quantitative data in a tabular format is essential for direct comparison of compound potencies and selectivities.

Table 1: Representative Pharmacological Data for Phenylpiperazine Derivatives

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | 5-HT1A Ki (nM) | SERT IC50 (nM) | Functional Activity at D2 |

| Compound A | 45 | 0.5 | 90-fold | 1.5 | >1000 | Partial Agonist |

| Compound B | >5000 | 20 | >250-fold | 5.2 | >1000 | N/A |

| Compound C | 150 | 120 | ~1-fold | 25 | 15 | Antagonist |

| Compound D | 2530 | N/A | N/A | 880 | N/A | Releasing Agent |

Data is hypothetical and compiled for illustrative purposes based on trends reported in the literature.[1][8][9]

Therapeutic Potential and Future Directions

The diverse pharmacology of this compound derivatives makes them attractive candidates for treating a wide array of neuropsychiatric and neurological disorders.

-

Schizophrenia and Bipolar Disorder: Derivatives with D2 partial agonism and/or high D3 antagonism are promising for treating the complex symptom domains of these disorders.[3][5]

-

Depression and Anxiety: Compounds with potent SERT inhibition and 5-HT1A agonism could offer enhanced antidepressant and anxiolytic efficacy.[2][6][7]

-

Other Potential Applications: The versatility of the piperazine scaffold has led to its exploration in other therapeutic areas, including Alzheimer's disease, by designing molecules that can reduce both amyloid and Tau pathology, and even as anticancer agents.[17][18][19]

Future research will likely focus on refining the selectivity profiles of these compounds. The development of "biased agonists" that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) at a given receptor is a frontier in pharmacology that could lead to drugs with improved efficacy and fewer side effects. The this compound scaffold remains a fertile ground for the discovery of the next generation of CNS therapeutics.

References

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). PubMed. [Link]

-

1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. (1995). PubMed. [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

- WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

-

Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. (1988). PubMed. [Link]

-

Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. (1984). PubMed. [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2001). PubMed. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. [Link]

-

Phenylpiperazine. Wikipedia. [Link]

-

2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. (2021). PubMed. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). PMC. [Link]

-

Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (2008). PMC. [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). ResearchGate. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2005). PubMed. [Link]

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

Overview of Monoamine Transporters. (2018). PMC. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). RSC Publishing. [Link]

-

Designing modulators of monoamine transporters using virtual screening techniques. University of Copenhagen. [Link]

-

Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. RTI International. [Link]

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003). PubMed. [Link]

-

Radioligand binding assay results showing the percentage inhibition of... (2018). ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. (2004). PubMed. [Link]

-

Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. (2014). PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

-

Dopamine receptors in human lymphocytes: radioligand binding and quantitative RT-PCR assays. (2008). PubMed. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

-

New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. (1998). PubMed. [Link]

-

Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. (1995). PubMed. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). PMC. [Link]

Sources

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 7. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 8. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]

- 14. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine receptors in human lymphocytes: radioligand binding and quantitative RT-PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

1-(2-Phenylpropyl)piperazine vs 1-(3-Phenylpropyl)piperazine structural differences

This technical guide provides a rigorous structural, synthetic, and analytical comparison between 1-(2-Phenylpropyl)piperazine and 1-(3-Phenylpropyl)piperazine .

Executive Summary

The structural differentiation between This compound (2-PPP) and 1-(3-Phenylpropyl)piperazine (3-PPP) represents a classic study in linker topology within medicinal chemistry. While both share the molecular formula

-

3-PPP (Linear): Characterized by a flexible, achiral propylene tether (

), facilitating "induced fit" binding modes. -

2-PPP (Branched): Characterized by a chiral, branched tether (

), introducing steric bulk and stereoselectivity challenges.

This guide details the synthetic routes, spectroscopic fingerprints, and structural implications of these two isomers.

Structural & Stereochemical Analysis[1][2]

The core difference lies in the connectivity of the propyl linker connecting the phenyl ring to the piperazine nitrogen.

1-(3-Phenylpropyl)piperazine (Linear Isomer)

-

Topology: Linear, flexible chain.

-

Symmetry: Achiral.

-

Conformation: Adopts an extended anti conformation in solution to minimize gauche interactions, though it retains high degrees of freedom.

-

Steric Profile: Low steric hindrance near the piperazine nitrogen.

This compound (Branched Isomer)

-

Topology: Branched. The phenyl ring is located at the C2 position of the propyl chain relative to the nitrogen attachment (C1).

-

Symmetry: Chiral . The C2 carbon is a stereocenter, existing as

and -

Conformation: Restricted rotation. The bulky phenyl group at C2 creates a "rotameric lock," influencing the spatial orientation of the piperazine ring.

-

Steric Profile: High. The methyl group (C3) and phenyl ring at C2 create a crowded environment proximal to the piperazine nitrogen.

| Feature | 1-(3-Phenylpropyl)piperazine | This compound |

| IUPAC Name | 1-(3-phenylpropyl)piperazine | This compound |

| Linker Structure | ||

| Chirality | Achiral | Chiral (C2 center) |

| Methyl Group | None (Terminal methylene) | Terminal Methyl (C3) |

| CAS Registry | 55455-92-0 | Isomer Specific |

Synthetic Protocols

The synthesis of these isomers requires distinct strategies: Nucleophilic Substitution (

Synthesis of 1-(3-Phenylpropyl)piperazine (Linear)

Mechanism: Standard

Protocol:

-

Charge: Dissolve Piperazine (5.0 eq) in Acetonitrile (ACN). High equivalents prevent bis-alkylation.

-

Base: Add Potassium Carbonate (

, 2.0 eq). -

Addition: Add 1-Bromo-3-phenylpropane (1.0 eq) dropwise at room temperature.

-

Reflux: Heat to 80°C for 12 hours.

-

Workup: Filter solids. Concentrate filtrate. Partition between DCM/Water.

-

Purification: Column chromatography (MeOH/DCM) or crystallization as HCl salt.

Synthesis of this compound (Branched)

Mechanism: Reductive Amination. Precursors: Piperazine + 2-Phenylpropanal (Hydratropic aldehyde). Note: Direct alkylation with 1-chloro-2-phenylpropane is poor due to competing E2 elimination driven by the beta-phenyl group.

Protocol:

-

Imine Formation: Dissolve Piperazine (1.2 eq) and 2-Phenylpropanal (1.0 eq) in 1,2-Dichloroethane (DCE). Stir for 1 hour with

(desiccant). -

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Reaction: Warm to RT and stir for 16 hours.

-

Quench: Add saturated

. -

Extraction: Extract with DCM (

). -

Purification: Acid/Base extraction is preferred to remove non-basic impurities.

Synthetic Logic Visualization

Figure 1: Divergent synthetic pathways. The linear isomer utilizes classical alkylation, while the branched isomer requires reductive amination to establish the C1-N bond without elimination.

Analytical Differentiation (NMR & MS)

Distinguishing these isomers is critical, as they have identical molecular weights (

Proton NMR ( -NMR) Signatures

The aliphatic region (0.8 – 3.0 ppm) provides the definitive fingerprint.

| Signal | 3-PPP (Linear) | 2-PPP (Branched) |

| Methyl ( | Absent | Doublet ( |

| Central Linker | Quintet ( | Multiplet/Sextet ( |

| Triplet ( | Diastereotopic (ABX system). Two distinct doublets of doublets due to adjacent chiral center. |

Diagnostic Check: Look for the doublet at ~1.2 ppm. If present, it is the branched 2-phenyl isomer. If absent, and a quintet exists at ~1.8 ppm, it is the linear 3-phenyl isomer.

Mass Spectrometry (Fragmentation)

While parent ions are identical (

-

3-PPP: McLafferty rearrangement is possible but less favored. Major fragment: Tropylium ion (

) and Piperazine-CH2 fragment. -

2-PPP: Benzylic cleavage is highly favored at the branched position, yielding a strong signal for the secondary carbocation.

Pharmacological Implications[2][3]

The structural variance dictates the ligand's ability to navigate the binding pocket of target proteins (e.g., Sigma-1, Dopamine Transporter).

-

Conformational Flexibility (Entropy):

-

3-PPP: High flexibility allows it to adopt various shapes to fit deep hydrophobic pockets. However, this entails a higher entropic penalty upon binding.

-

2-PPP: The methyl group and phenyl ring at C2 rigidify the linker. If the target pocket matches this conformation, binding affinity can be higher due to reduced entropic penalty (Pre-organization).

-

-

Steric Exclusion:

-

The "Methyl Effect" in 2-PPP can clash with residues in the binding tunnel. For example, in the Dopamine Transporter (DAT), substituents at the C2 position of the propyl chain often dictate selectivity between DAT and SERT (Serotonin Transporter).[1]

-

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) consequences of linker topology.

References

-

PubChem Compound Summary. 1-(3-Phenylpropyl)piperazine (CID 796534). National Library of Medicine. Available at: [Link]

-

Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs... role of substituents on affinity for the dopamine and serotonin transporters.[2] Journal of Medicinal Chemistry, 51(9), 2795-2806.[2] Available at: [Link]

-

Tapia, M. A., et al. (2019). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine (YZ-067)...[3] Psychopharmacology, 237(3), 723-734.[3] Available at: [Link]

Sources

- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Phenylpropyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Serotonin receptor affinity of N-substituted phenylpropyl piperazines

Technical Deep Dive: Serotonin Receptor Affinity of N-Substituted Phenylpropyl Piperazines

Executive Summary

The N-substituted phenylpropyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents, including atypical antipsychotics and anxiolytics. Its pharmacodynamic versatility stems from its ability to engage multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) through tunable "zones" of substitution. This guide analyzes the structural determinants of affinity, details robust synthetic pathways, and provides a validated protocol for radioligand binding assays to assess receptor selectivity.

Chemical Architecture & SAR Mechanics

The affinity of this scaffold is governed by a precise spatial arrangement of pharmacophoric elements. The core structure bridges a basic amine (protonatable nitrogen) with an aromatic lipophilic domain via a flexible propyl linker.

The Pharmacophore Model

-

The Ionic Lock: The N4-nitrogen of the piperazine ring is protonated at physiological pH. This cation forms a critical salt bridge with the conserved aspartate residue (Asp3.[1]32) in transmembrane helix 3 (TM3) of the serotonin receptor.

-

The Aromatic Slot: The N1-phenyl ring engages in

stacking or T-shaped interactions with aromatic residues (e.g., Phe6.52 in TM6) within the receptor binding pocket. -

The Linker constraint: The propyl chain (3-carbon spacer) provides the optimal distance (

4–5 Å) to span the depth of the binding crevice, allowing the terminal N-substituent to interact with secondary binding pockets (e.g., the "selectivity filter" near the extracellular loop).

Structure-Activity Relationship (SAR) Zones

| Structural Zone | Modification | Effect on Affinity/Selectivity |

| N1-Aryl Ring | Ortho-alkoxy (e.g., -OMe) | drastically increases 5-HT1A affinity; induces rotational constraint. |

| Piperazine Core | 2-Methyl / 3-Methyl | Introduces chirality; can enhance selectivity but often reduces potency due to steric clash. |

| Propyl Linker | Shortening (Ethyl) | Shifts selectivity towards Dopamine D2 or 5-HT2A. |

| Propyl Linker | Lengthening (Butyl) | Generally reduces affinity; entropy penalty becomes too high. |

| Terminal Amine (N4) | Bulky Lipophiles (e.g., Tetralin) | Favors 5-HT1A agonism; interacts with hydrophobic accessory pockets. |

Visualization: SAR Logic Flow

Caption: SAR decomposition of the phenylpropyl piperazine scaffold showing the three critical zones of modification and their pharmacological impact.[2][3]

Synthetic Methodologies

To access these derivatives, two primary routes are recommended. Route A is preferred for library generation due to the availability of alkyl halides. Route B is useful when the corresponding aldehyde is more accessible.

Route A: Nucleophilic Substitution (Alkylation)

This is the standard "workhorse" reaction.

-

Reagents: N-phenylpiperazine, 1-bromo-3-chloropropane (or specific phenylpropyl bromide),

(base), Acetonitrile (solvent). -

Conditions: Reflux at 80°C for 12–24 hours.

-

Purification: The secondary amine of the piperazine is highly nucleophilic, but over-alkylation (quaternization) is a risk. Use 1.1 eq of the piperazine to minimize bis-alkylation.

Route B: Reductive Amination

Useful for introducing sensitive N-substituents.

-

Reagents: N-phenylpiperazine, 3-phenylpropanal derivatives,

(reductant), DCM or DCE (solvent). -

Conditions: Room temperature, 4–6 hours.

-

Advantage: Milder conditions; avoids elimination side-products common with alkyl halides.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways for accessing phenylpropyl piperazine derivatives.

Pharmacological Evaluation: Radioligand Binding Assay

This protocol describes the determination of binding affinity (

Membrane Preparation

-

Source: Rat hippocampus (rich in 5-HT1A) or HEK-293 cells stably expressing human 5-HT1A.

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: Homogenize tissue in 20 volumes of ice-cold buffer. Centrifuge at 48,000

for 20 min. Resuspend pellet and repeat wash to remove endogenous serotonin.

Assay Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes controls for non-specific binding (NSB).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, 0.1% Ascorbic acid (prevents oxidation of radioligand). pH 7.4.[4] -

Radioligand:

-8-OH-DPAT (0.5 – 1.0 nM final concentration). -

Non-Specific Binding (NSB) Control: Add 10

Serotonin (5-HT) or WAY-100635 to defined wells. -

Test Compounds: Dissolve in DMSO, dilute serially (

M to -

Incubation: 60 minutes at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

-

Counting: Liquid scintillation counting.

Data Analysis

-

IC50 Determination: Fit data to a one-site competition model.

-

Ki Calculation: Use the Cheng-Prusoff equation:

Where

Visualization: Assay Logic

Caption: Workflow for the high-throughput radioligand binding screen.

Representative Data

The following table illustrates how subtle structural changes in the phenylpropyl piperazine scaffold dramatically alter receptor affinity (

| Compound ID | N1-Substituent | Linker | N4-Substituent | 5-HT1A | 5-HT2A | Selectivity Ratio |

| Ref-1 (Buspirone) | Pyrimidinyl | Butyl | Azaspirodecane | 2.5 | >1000 | >400 |

| PP-01 | Phenyl | Propyl | Phenyl | 45.0 | 120.0 | 2.6 |

| PP-02 | 2-OMe-Phenyl | Propyl | Phenyl | 1.2 | 350.0 | 291 |

| PP-03 | 2-OMe-Phenyl | Ethyl | Phenyl | 150.0 | 25.0 | 0.16 |

Note: Data trends derived from consensus literature values (e.g., Mokrosz et al., J. Med. Chem).[1][2][5][6][7][8][9][10]

References

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. 15. 5-HT1A and 5-HT2 receptor affinity of some 1-phenylpiperazine derivatives with alpha- or beta-tetralinyl group.[11] Journal of Medicinal Chemistry. Link

-

Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of biososteric replacement. Journal of Medicinal Chemistry. Link

-

Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2025). PDSP Assay Protocol Book. Link

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Phenylpropyl)piperazine as a Designer Drug Metabolite

The following is an in-depth technical guide on 1-(2-Phenylpropyl)piperazine , structured for researchers and forensic toxicologists.

Classification: Forensic Toxicology / Designer Drug Metabolism / Analytical Chemistry Target Audience: Senior Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

This compound (often abbreviated in laboratory contexts as 2-PPP or β-Me-PEA-P ) represents a critical structural isomer in the class of phenylpiperazine designer drugs . While less common as a primary psychoactive agent compared to its regioisomer 1-(1-phenylpropan-2-yl)piperazine (the direct piperazine analog of amphetamine), it appears in biological matrices as a metabolic byproduct, synthesis impurity, or isomeric marker.

The significance of this compound lies in its forensic ambiguity . Its mass spectral signature is nearly identical to that of active amphetamine-mimicking piperazines, creating a high risk of false-positive identification or misinterpretation of synthetic routes. This guide details the physicochemical properties, metabolic origins, and rigorous analytical protocols required to definitively identify and differentiate this metabolite.

Chemical Profile & Structural Isomerism

Understanding the precise topology of this compound is the foundation of accurate analysis. It belongs to the N-substituted piperazine family.

Structural Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula:

-

Exact Mass: 204.1626 Da

-

Key Moiety: The piperazine ring is attached to the terminal carbon (C1) of a propyl chain, which bears a phenyl group at the beta-position (C2).

The Regioisomer Challenge

In forensic toxicology, distinguishing this compound from its isomers is paramount. The two primary isomers are:

| Feature | This compound (Target) | 1-(1-Phenylpropan-2-yl)piperazine (Active Drug) |

| Structure | Ph-CH(CH₃)-CH₂-N(Pip) | Ph-CH₂-CH(CH₃)-N(Pip) |

| Backbone | ||

| Origin | Impurity / Metabolite of | Primary Designer Drug (Amphetamine mimic) |

| Base Peak (GC-MS) | m/z 85 (Piperazine ring) | m/z 85 (Piperazine ring) |

| Key Fragment | m/z 119 (Phenylpropyl cation) | m/z 91 (Tropylium/Benzyl) |

Expert Insight: The presence of this compound often indicates the use of allylbenzene or

Metabolic Origins & Signaling Pathways

The formation of this compound in vivo is typically a result of N-dealkylation of larger designer drugs or direct metabolism of isomeric impurities.

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the theoretical metabolic generation of this compound and its subsequent Phase I/II biotransformation.

Figure 1: Proposed metabolic pathway showing N-dealkylation of precursors to the target metabolite, followed by Phase I hydroxylation and Phase II glucuronidation.

Enzymatic Mechanisms

-

CYP2D6 Involvement: Similar to BZP and TFMPP, the hydroxylation of the phenyl ring is primarily catalyzed by Cytochrome P450 2D6 (CYP2D6) . This makes the metabolite's abundance highly dependent on the user's phenotype (extensive vs. poor metabolizers).

-

Phase II Conjugation: The hydroxylated metabolites undergo rapid glucuronidation, making the hydrolyzed urine fraction critical for detection.

Analytical Methodologies

This section details a self-validating protocol for the extraction and identification of this compound, focusing on differentiation from amphetamine-like isomers.

Sample Preparation Protocol (Urine/Plasma)

Principle: A Liquid-Liquid Extraction (LLE) under basic conditions ensures recovery of the basic piperazine moiety.

-

Hydrolysis (Critical Step):

-

Add 50

L of -

Incubate at 56°C for 45 minutes to cleave Phase II conjugates.

-

-

Alkalinization:

-

Adjust pH to >10 using 100

L of 10M KOH. Rational: Piperazines are dibasic; high pH ensures the uncharged state for extraction.

-

-

Extraction:

-

Add 3 mL of extraction solvent (Chlorobutane:Isopropanol 9:1).

-

Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.

-

-

Derivatization (Optional but Recommended):

-

Evaporate organic layer. Reconstitute in ethyl acetate.

-

Add TFAA (Trifluoroacetic anhydride) . Rational: Derivatization improves GC peak shape and provides unique mass shifts (M+96) to distinguish isomers.

-

GC-MS Identification Strategy

Differentiation Rule: The fragmentation pattern is the primary differentiator.

| Fragment Ion (m/z) | This compound | 1-(1-Phenylpropan-2-yl)piperazine |

| Base Peak | 85 (Piperazine ring) | 85 (Piperazine ring) |

| Benzylic/Cation | 119 (Phenylpropyl cation | 91 (Tropylium |

| Molecular Ion ( | 204 | 204 |

Interpretation:

-

A strong signal at m/z 119 indicates the 2-phenylpropyl structure (cleavage alpha to the nitrogen, retaining the phenyl group on the propyl chain).

-

A strong signal at m/z 91 (with low 119) indicates the benzyl group typical of the amphetamine skeleton (1-phenylpropan-2-yl).

LC-MS/MS Transition Parameters

For high-sensitivity quantification, use Multiple Reaction Monitoring (MRM).

-

Ionization: ESI Positive Mode

-

Precursor Ion: 205.2

-

Quantifier Transition: 205.2

119.1 (Collision Energy: 25 eV) -

Qualifier Transition: 205.2

85.1 (Collision Energy: 35 eV)

Experimental Validation Workflow

The following diagram outlines the logical flow for confirming the presence of this specific regioisomer in a biological sample.

Figure 2: Decision tree for differentiating phenylpropyl-piperazine isomers using GC-MS fragmentation ratios.

Toxicological & Pharmacological Context

While this compound is often a metabolite, its pharmacological activity should not be ignored.

-

Receptor Binding: Like other phenylpiperazines, it likely exhibits affinity for 5-HT (Serotonin) receptors.[2] However, the steric bulk of the 2-phenylpropyl group (compared to a benzyl group in BZP) typically reduces potency at the 5-HT transporter (SERT), potentially shifting activity towards 5-HT1A agonism or

-adrenergic antagonism . -

Safety Profile: No specific

data exists. Toxicity is inferred from the class effects: potential for serotonin syndrome when co-ingested with MAOIs or SSRIs.

References

-

Staack, R. F., & Maurer, H. H. (2005).[3] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

-

Peters, F. T., et al. (2003).[4] Screening for and validated quantification of amphetamines and of amphetamine- and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry.[4] Journal of Mass Spectrometry, 38(6), 659-676. Link

-

Abdel-Hay, K. M., et al. (2014).[4] Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International, 237, 53-61. Link

-

Elliott, S. (2011). Current awareness of piperazine-derived designer drugs.[4][5] Bioanalysis, 3(22), 2523-2526. Link

-

Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1225-1233. Link

Sources

Chemical stability of 1-(2-Phenylpropyl)piperazine in solution

This technical guide details the chemical stability profile of 1-(2-Phenylpropyl)piperazine , a structural hybrid of the amphetamine skeleton and the piperazine pharmacophore.[1] This analysis is critical for researchers encountering this compound as a pharmaceutical intermediate, a specific impurity in propyl-chain functionalized APIs, or a novel psychoactive substance (NPS) analog.[1]

Executive Summary & Structural Analysis

This compound (1-2PP) presents a unique stability profile driven by two distinct chemical moieties: the piperazine ring and the branched 2-phenylpropyl side chain .[1] Unlike its linear isomer 1-(3-phenylpropyl)piperazine, 1-2PP contains a tertiary benzylic carbon , significantly altering its susceptibility to oxidative degradation.[1]

Structural Vulnerabilities

The molecule possesses three primary sites of chemical reactivity that dictate its stability in solution:

-

Secondary Amine (

): Highly nucleophilic; prone to N-oxidation, carbamylation (with -

Tertiary Amine (

): The attachment point of the side chain; susceptible to N-oxide formation and oxidative dealkylation.[1] -

Benzylic Tertiary Carbon (

): The carbon atom bearing the phenyl ring and the methyl group.[1] This is the "Achilles' heel" of the molecule.[1] The C-H bond here is weaker than in linear alkyl chains due to benzylic resonance stabilization of the resulting radical, making it a prime target for autoxidation.

Physicochemical Context[2][3]

-

Basicity: The piperazine nitrogens are basic (

, -

Solubility: High aqueous solubility in acidic buffers; lipophilic in basic media, leading to potential "oiling out" and surface oxidation.[1]

Degradation Pathways & Mechanisms[1][4][5][6][7][8]

The degradation of this compound in solution follows three primary mechanistic pathways.

Oxidative Degradation (Radical Autoxidation)

Exposure to atmospheric oxygen or peroxide impurities triggers radical chain reactions.[1]

-

Mechanism: A radical initiator abstracts the benzylic hydrogen at the 2-position.[1] The resulting tertiary radical is stabilized by the phenyl ring.[1]

-

Product: Formation of a tertiary alcohol (1-(2-hydroxy-2-phenylpropyl)piperazine) or chain scission leading to acetophenone and piperazine .[1]

N-Oxidation[1]

-

Mechanism: Direct electrophilic attack by peroxides (e.g.,

) or peracids on the lone pair of the nitrogen atoms. -

Selectivity: The tertiary nitrogen (

) is sterically more hindered but electron-rich.[1] The secondary nitrogen ( -

Product: this compound-1,4-di-N-oxide.[1]

Photolytic Degradation[1][9]

-

Mechanism: The phenyl ring absorbs UV radiation (

nm).[1] Excitation can lead to photo-oxidation of the amine or homolytic cleavage of the benzylic C-N bond.[1] -

Product: Radical species that recombine to form complex polymers or yellowing of the solution.[1]

Pathway Visualization

The following diagram illustrates the cascade of degradation events.

Caption: Primary degradation pathways including benzylic oxidation, N-oxidation, and oxidative dealkylation.[1]

Forced Degradation Protocol (Stress Testing)

To validate the stability profile, a forced degradation study must be conducted.[2][3][4][5] This protocol is designed to be self-validating : if the parent peak does not decrease by 5-20%, the stress conditions are increased until degradation is observed or the molecule is proven stable.[1]

Experimental Design Table

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5-20% | Tests stability of the piperazine ring and salt formation.[1] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 Hours | 5-20% | Tests resistance to base-catalyzed elimination.[1] |

| Oxidation | 3% | 1 - 6 Hours | 10-30% | Critical: Simulates N-oxide formation and benzylic oxidation.[1] |

| Thermal | 60°C (Solution) | 7 Days | < 5% | Arrhenius kinetics; tests thermal bond cleavage.[1] |

| Photolytic | 1.2 million lux h | ~24 Hours | Variable | Tests UV sensitivity of the phenyl chromophore. |

Step-by-Step Methodology

-

Preparation: Dissolve this compound to a concentration of 1.0 mg/mL in an inert solvent (e.g., Methanol/Water 50:50).

-

Stressing: Aliquot 5 mL into amber (thermal) and clear (photo) volumetric flasks. Add the respective stress agents (HCl, NaOH,

).[1] -

Quenching: Crucial Step. [1]

-

Analysis: Inject onto HPLC-PDA/MS immediately after quenching.

Analytical Method for Stability Indication

A specific HPLC method is required to separate the polar degradation products (Piperazine, N-oxides) from the hydrophobic parent and the neutral cleavage products (Acetophenone).[1]

Chromatographic Conditions

-

Column: C18 (Octadecyl) end-capped column (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Acidic pH ensures amine protonation and good peak shape.

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0 min: 5% B (Retain polar piperazine)

-

10 min: 90% B (Elute parent and acetophenone)

-

15 min: 90% B[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (piperazine ring) and 254 nm (phenyl ring).[1] Mass Spec (ESI+) is recommended for identifying N-oxides (+16 Da).[1]

Analytical Workflow Diagram

Caption: Analytical workflow ensuring separation and identification of polar and non-polar degradants.

Handling & Storage Recommendations

Based on the chemical stability profile, the following handling protocols are mandatory to maintain integrity:

-

Storage: Store as the Dihydrochloride (2HCl) salt . The salt form protonates both nitrogens, significantly reducing electron density and preventing N-oxidation.[1] Store at -20°C.

-

Atmosphere: Flush containers with Argon or Nitrogen.[1] The free base rapidly absorbs

from air to form carbamates.[1] -

Solution Stability: Solutions in methanol or water are stable for 24 hours at 4°C if protected from light.[1] Avoid storing in basic buffers (pH > 8) for extended periods.[1]

References

-

Tarsa, M., et al. (2019).[1] The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.[1] Link

-

Freeman, S. A., & Rochelle, G. T. (2012).[1][6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. Link[1]

-

Vega, F., et al. (2014).[1] Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. Link

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2] Link

-

Cayman Chemical. (2023).[1] Phenylpiperazine (hydrochloride) Product Information & Stability. Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Technical Assessment: Regulatory & Pharmacological Status of 1-(2-Phenylpropyl)piperazine

This is an in-depth technical guide regarding the regulatory status, chemical identity, and pharmacological profile of 1-(2-Phenylpropyl)piperazine .

Executive Summary

Is this compound a controlled substance? Direct Scheduling: No. As of early 2026, this compound is not explicitly listed in the Controlled Substances Act (CSA) Schedules I through V in the United States.

Legal Risk (Federal Analogue Act): High. This compound is a positional isomer and structural homolog of 1-Benzylpiperazine (BZP) , a Schedule I substance. Under the Federal Analogue Act (21 U.S.C. § 813), it may be treated as a Schedule I substance if:

-

It is intended for human consumption.

-

It is chemically substantially similar to a controlled substance (BZP).[1]

-

It produces a stimulant or depressant effect substantially similar to a controlled substance.

Critical Distinction: Researchers must not confuse this compound with

Chemical Identity & Structural Logic[2]

To understand the regulatory liability, one must analyze the structural relationship between this compound and the controlled substance BZP.

Structural Comparison[2][3]

-

1-Benzylpiperazine (BZP): A piperazine ring attached to a benzyl group (phenylmethyl).

-

This compound: A piperazine ring attached to a 2-phenylpropyl group.[2] This is effectively BZP with an ethyl chain extension on the alpha carbon, or the piperazine analog of

-methylphenethylamine (BMPEA).

Visualization of Structural Relationships

The following diagram illustrates the chemical genealogy and the distinction from opioid analogs.

Figure 1: Structural relationship map highlighting the direct link to Schedule I BZP and the distinction from piperidine-based opioids.

Regulatory Landscape (United States)

Controlled Substances Act (CSA)

A search of the DEA "Orange Book" and the Federal Register confirms that This compound is not an assigned controlled substance. It does not have an assigned DEA Controlled Substance Code Number.

Federal Analogue Act Liability

The Federal Analogue Act applies a two-pronged test.[2] this compound likely satisfies both prongs relative to BZP:

| Test Prong | Analysis | Risk Level |

| I. Chemical Structure | The molecule is the 2-phenylpropyl homolog of BZP.[2] Courts have historically viewed homologous series (methyl, ethyl, propyl) as "substantially similar." | High |

| II.[2] Pharmacological Effect | As a lipophilic piperazine, it is predicted to act as a Monoamine Releaser (DA/NE), similar to BZP and Amphetamine. | High |

Self-Validating Compliance Protocol: If you are synthesizing or handling this compound:

-

Do NOT label or market it for human consumption.

-

Do NOT store it alongside consumables.

-

Maintain strict inventory logs typically reserved for Schedule I/II compounds to demonstrate "research use only" intent.

Pharmacological Mechanism

While specific binding data for this compound is sparse in public literature, its activity can be inferred from its Structure-Activity Relationship (SAR).

Mechanism of Action

The 2-phenylpropyl moiety is the carbon skeleton of

-

Dopamine Transporter (DAT): Reversal of transport, leading to efflux of dopamine (Stimulant effect).

-

Norepinephrine Transporter (NET): High affinity binding and efflux (Sympathomimetic effect).

-

5-HT2 Receptors: Unlike simple amphetamines, aryl-piperazines often possess agonist activity at 5-HT2A/2C receptors, potentially adding a hallucinogenic component, though this is more common with meta-substituted phenyl rings (e.g., TFMPP).

Toxicology

-

Metabolic Pathway: Likely undergoes N-dealkylation to piperazine and phenylacetone derivatives, or ring hydroxylation.

-

Toxicity: High risk of sympathomimetic toxicity (tachycardia, hypertension) due to NE release.

Forensic Analysis & Detection

Differentiation from BZP is critical for legal defense and forensic accuracy.

Mass Spectrometry (GC-MS) Protocol

Method: Electron Ionization (EI) at 70 eV.

-

BZP Fragmentation:

-

Base Peak: m/z 91 (Tropylium ion/Benzyl cation).

-

Secondary: m/z 134 (M - C2H4N).

-

-

This compound Fragmentation:

-

Base Peak: m/z 119 (2-phenylpropyl cation).

-

Molecular Ion: M+ depends on exact formula (C13H20N2 = 204 Da).

-

Differentiation: The shift of the base peak from 91 (BZP) to 119 is the definitive diagnostic marker.

-

Protocol Step-by-Step:

-

Extraction: Basic extraction (pH 12) into Dichloromethane.

-

Derivatization: Use TFAA (Trifluoroacetic anhydride) to derivatize the secondary amine on the piperazine ring.

-

Rationale: Improves peak shape and volatility.

-

-

Separation: DB-5MS column.

-

Identification: Monitor for m/z 119 vs m/z 91.

References

-

United States Drug Enforcement Administration. (2024).[2][3] List of Controlled Substances (The Orange Book). Diversion Control Division. [Link]

-

United States Congress. (1986). The Federal Analogue Act, 21 U.S.C. § 813. U.S. Government Publishing Office. [Link]

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology.[2] [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Benzylpiperazine (BZP).[1][Link]

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 1-(2-Phenylpropyl)piperazine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. 1-(2-Phenylpropyl)piperazine is a compound with limited publicly available safety and toxicity data. The information herein is largely extrapolated from data on structurally related phenylpiperazine and piperazine compounds. All handling and experimental procedures should be conducted with extreme caution, adhering to rigorous safety protocols established for novel chemical entities with potential high toxicity. A thorough risk assessment should be performed before any use.

Introduction: The Phenylpiperazine Landscape

Phenylpiperazine derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, forming the core scaffold of numerous drugs targeting the central nervous system. Their diverse biological activities stem from their ability to interact with various neurotransmitter receptors and transporters. This compound, while not extensively characterized in public literature, belongs to this family and is structurally analogous to compounds with known psychoactive and toxicological properties. This guide aims to provide a comprehensive overview of the potential hazards associated with this compound by examining the toxicology and safety data of its parent compound, piperazine, and closely related phenylpiperazine analogues.

The structural similarity to monoamine releasing agents like 1-phenylpiperazine suggests that this compound may exhibit stimulant properties. It is imperative for researchers to approach this and related novel compounds with a presumptive high degree of hazard until empirical data can definitively establish a safety profile.

Postulated Toxicological Profile

Due to the absence of specific toxicological studies on this compound, this section outlines a postulated profile based on data from structurally similar compounds. The primary hazards are anticipated to be acute oral and dermal toxicity, as well as severe skin and eye irritation or corrosion.

Table 1: Postulated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Postulated Hazard Statement | Basis for Postulation (Structurally Similar Compound) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 1-Phenylpiperazine[1][2][3] |

| Acute Toxicity, Dermal | Category 1 or 2 | H310: Fatal in contact with skin | 1-Phenylpiperazine[2][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | 1-Phenylpiperazine, Piperazine[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | 1-Phenylpiperazine, Piperazine[1][4] |

| Respiratory Sensitization | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Piperazine[5] |

| Skin Sensitization | - | May cause an allergic skin reaction | Piperazine[5] |

Quantitative Toxicity Data (from Analogues)

| Compound | Test | Route | Species | Value | Reference |

| Piperazine | LD50 | Oral | Rat | 2600 mg/kg bw | [6] |

| 1-Phenylpiperazine | LD50 | Oral | Rat | 210 mg/kg | [7] |

The significant difference in acute oral toxicity between piperazine and 1-phenylpiperazine underscores the critical influence of the phenyl substitution on the molecule's toxic potential. It is reasonable to hypothesize that this compound would exhibit a toxicity profile more aligned with 1-phenylpiperazine.

Inferred Pharmacological and Toxicological Mechanisms

The toxicity of phenylpiperazine derivatives is often linked to their effects on the central nervous system.[8][9] These compounds can act as monoamine releasing agents or receptor agonists/antagonists, leading to excessive sympathomimetic and serotonergic effects.[7][8]

Potential Toxic Effects:

-

Sympathomimetic: Palpitations, agitation, anxiety, confusion, tremor, headache, and insomnia.[8]

-

Serotonergic: Features of serotonin syndrome may be present.[8]

-

Severe Complications: Seizures, hyperthermia, renal failure, and disseminated intravascular coagulation have been reported with recreational use of some piperazine derivatives.[8]

-

Neurotoxicity: Piperazine itself has been associated with neurotoxicity, potentially through antagonism of GABA receptors.[10]

Comprehensive Safety and Handling Protocols

Given the postulated high toxicity, stringent safety measures are mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1][5]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[1][5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[11]

-

Respiratory Protection: All handling of powders or solutions should be conducted in a certified chemical fume hood.[4] If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Engineering Controls

-

All work with this compound must be performed in a well-ventilated laboratory, with all transfers and manipulations of the substance occurring within a chemical fume hood.[4]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Risk Assessment Workflow for Novel Phenylpiperazines

The following diagram illustrates a logical workflow for assessing the risks of a novel phenylpiperazine derivative like this compound.

Caption: A tiered approach to risk assessment for novel chemical entities.

Key Experimental Protocols for Toxicological Evaluation

The following are outlines of standard protocols that would be necessary to empirically determine the toxicological profile of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of the compound.

-

Principle: A stepwise procedure with a single animal per step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Procedure:

-

Select a starting dose based on in silico predictions and data from analogues.

-

Administer the dose to a single fasted animal (typically a rat) via oral gavage.

-

Observe the animal for signs of toxicity for at least 14 days.

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Continue until the stopping criteria are met (e.g., a number of reversals in outcome).

-

Calculate the LD50 using the maximum likelihood method.

-

Acute Dermal Toxicity (OECD Guideline 402)

-

Objective: To determine the acute toxicity of the compound when applied to the skin.

-

Procedure:

-

Apply the test substance uniformly over a shaved area of the skin of several animals (typically rats, rabbits, or guinea pigs).

-

The substance is held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observe the animals for signs of toxicity and mortality over 14 days.

-

The LD50 is determined based on the observed mortalities at different dose levels.

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD Guideline 431)

-

Objective: To determine the skin corrosive potential of a chemical.

-

Principle: This in vitro test uses a reconstructed human epidermis model. Cell viability is measured after exposure to the test chemical.

-

Procedure:

-

Apply the test chemical to the surface of the RHE tissue.

-

Incubate for a defined period.

-

Assess cell viability using a quantitative assay (e.g., MTT assay).

-

Classify the chemical as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls.

-

Conclusion

References

- Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP.

- 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY D

-

1-(2-Diphenyl)piperazine. Wikipedia. [Link]

-

Some pharmacological properties of piperazine. PubMed. [Link]

-

Phenylpiperazine. Wikipedia. [Link]

-

Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. European Commission. [Link]

-

1-Phenylpiperazine. PubChem. [Link]

-

Piperazine: Human health tier II assessment. NICNAS. [Link]

-